![molecular formula C36H31IO2P2Re B3188690 Iododioxobis(triphenylphosphine)rhenium(V) CAS No. 23032-93-1](/img/structure/B3188690.png)
Iododioxobis(triphenylphosphine)rhenium(V)
Overview
Description
Iododioxobis(triphenylphosphine)rhenium(V) is a violet powder or crystalline solid . It is used as a catalyst for chemoselective direct reductive amination reactions, selective hydrogenation reactions, and living radical polymerization reactions .
Molecular Structure Analysis
The molecular formula of Iododioxobis(triphenylphosphine)rhenium(V) is [ (C6H5)3P]2ReO2I . The number of electrons in each of rhenium’s shells is 2, 8, 18, 32, 13, 2 and its electron configuration is [Xe] 4f 14 5d 5 6s 2 .Chemical Reactions Analysis
Iododioxobis(triphenylphosphine)rhenium(V) is known to be a catalyst for chemoselective direct reductive amination reactions, selective hydrogenation reactions, and living radical polymerization reactions .Physical And Chemical Properties Analysis
Iododioxobis(triphenylphosphine)rhenium(V) is a violet powder or crystalline solid . It has a melting point of 195-197 °C . The solubility in water and density are not available .Scientific Research Applications
Polymerization Catalyst
Iododioxobis(triphenylphosphine)rhenium(V) (Re(V) iododioxobis(triphenylphosphine)) has been shown to be an effective catalyst in the living radical polymerization of styrene. This process involves the use of alkyl iodide as an initiator and occurs in the presence of Al(Oi-Pr)3. The Re(V) complex enables the polymerization even at low temperatures (30 °C), yielding well-controlled polystyrene with narrow molecular weight distributions. This highlights its potential as a metal catalyst for polymer production (Kotani, Kamigaito, & Sawamoto, 1999).
Synthesis of Complex Oxorhenium(V) Compounds
The compound has been used in synthesizing complex oxorhenium(V) compounds. For example, Oxo(triphenylphosphine)[bis(3,5-di-tert-butyl-2-phenoxo)amido]rhenium(V) was prepared through a reaction involving iododioxobis(triphenylphosphine)rhenium(V). This reaction is notable for involving a nonclassical oxygen atom transfer, highlighting the versatility of Re(V) iododioxobis(triphenylphosphine) in synthetic chemistry (Wright & Brown, 2013).
Formation of Rhenium(III) Benzoylazo-Complexes
Iododioxobis(triphenylphosphine)rhenium(V) has also been used in the formation of rhenium(III) benzoylazo-complexes. These complexes were obtained through the reaction of oxotrichlorobis(triphenylphosphine)rhenium(V) with monobenzoylhydrazine and dibenzoylhydrazine. The study of these complexes provides insights into the coordination chemistry and reactivity of rhenium compounds (Chatt, Dilworth, Leigh, & Gupta, 1971).
Oxygen Atom Transfer Reactions
The study of oxygen atom transfer reactions in rhenium amidodiphenoxides involves the use of iododioxobis(triphenylphosphine)rhenium(V). This research provides valuable information about the locus of redox changes in these reactions, which is significant for understanding the chemistry of rhenium complexes (Hoffman, Oliver, & Brown, 2017).
Safety and Hazards
Future Directions
Iododioxobis(triphenylphosphine)rhenium(V) is currently used as a catalyst for chemoselective direct reductive amination reactions, selective hydrogenation reactions, and living radical polymerization reactions . Its future directions could involve further exploration and optimization of these reactions.
properties
IUPAC Name |
dioxorhenium;triphenylphosphane;hydroiodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.HI.2O.Re/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;/h2*1-15H;1H;;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINFRJZWFCARCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.O=[Re]=O.I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H31IO2P2Re | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
870.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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